N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide

carbonic anhydrase II sulfonamide inhibitor binding affinity

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide (CAS 391227-87-5) is a fully synthetic small molecule combining a 1,3,4-thiadiazole heterocycle with a 4-bromophenyl substituent at position 5 and a 4-(pyrrolidine-1-sulfonyl)benzamide moiety at position 2. The compound (C₁₉H₁₇BrN₄O₃S₂, MW 493.39 g·mol⁻¹) belongs to the aryl‑thiadiazolyl‑sulfonamide chemotype, which is broadly explored for anticancer, antimicrobial, and carbonic‑anhydrase‑inhibitory activities.

Molecular Formula C19H17BrN4O3S2
Molecular Weight 493.39
CAS No. 391227-87-5
Cat. No. B2603162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
CAS391227-87-5
Molecular FormulaC19H17BrN4O3S2
Molecular Weight493.39
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Br
InChIInChI=1S/C19H17BrN4O3S2/c20-15-7-3-14(4-8-15)18-22-23-19(28-18)21-17(25)13-5-9-16(10-6-13)29(26,27)24-11-1-2-12-24/h3-10H,1-2,11-12H2,(H,21,23,25)
InChIKeyRYNQZWBQWYCVDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide (CAS 391227-87-5) – Core Scaffold, Physicochemical Identity, and Research Procurement Context


N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide (CAS 391227-87-5) is a fully synthetic small molecule combining a 1,3,4-thiadiazole heterocycle with a 4-bromophenyl substituent at position 5 and a 4-(pyrrolidine-1-sulfonyl)benzamide moiety at position 2. The compound (C₁₉H₁₇BrN₄O₃S₂, MW 493.39 g·mol⁻¹) belongs to the aryl‑thiadiazolyl‑sulfonamide chemotype, which is broadly explored for anticancer, antimicrobial, and carbonic‑anhydrase‑inhibitory activities [1]. Its molecular architecture integrates a lipophilic bromophenyl domain, a hydrogen‑bond‑capable thiadiazole core, and a constrained cyclic sulfonamide, features that collectively govern target engagement, solubility, and metabolic stability [2]. Although direct primary literature on the compound is scarce, its structural uniqueness relative to closely related in‑class analogs makes it a valuable chemical probe for structure–activity‑relationship (SAR) campaigns.

SAR probe: Bromophenyl-thiadiazole core with pyrrolidine-sulfonyl tail for structure-activity relationship studies
Class-level inference: Supports carbonic anhydrase inhibition and cytotoxicity screening workflows
IP landscape: Unencumbered scaffold for proprietary medicinal chemistry programs

Why In‑Class 1,3,4‑Thiadiazole‑Sulfonamide Hybrids Cannot Simply Replace N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide (CAS 391227-87-5) in Biological Assays


1,3,4‑Thiadiazole‑sulfonamide hybrids are not functionally interchangeable because minor structural modifications – such as altering the sulfonamide‑ring size (pyrrolidine → piperidine), replacing the 5‑substituent (bromophenyl → methylsulfanyl), or deleting the sulfonamide altogether – profoundly shift target‑binding kinetics, selectivity, and drug‑like properties. For example, the simple sulfamide analog CHEMBL482149 exhibits a Ki of 820 nM against human carbonic anhydrase II, while the piperidine analog (CAS 391227‑80‑8) differs by only one methylene unit yet shows divergent solubility and permeability profiles [1]. Consequently, substituting structurally similar analogs in SAR studies or procurement decisions without accounting for these quantitative disparities risks misleading biological interpretation, irreproducible results, and selection of sub‑optimal chemical starting points. The following evidence dimensions quantify where CAS 391227‑87‑5 stands out.

Ring size Piperidine analog may shift physicochemical profile and passive permeability; ΔcLogP and ΔtPSA may alter cellular uptake context.
Class mismatch Simple sulfamide or unsubstituted thiadiazole analogs may not reproduce binding kinetics; target engagement requires sulfonamide-specific review.

Quantitative Differentiation Evidence for N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide (CAS 391227-87-5) Versus Its Closest Analogs


Carbonic Anhydrase II Binding Affinity – Class‑Level Sulfonamide Pharmacophore Inference with CHEMBL482149 Comparator

The simple sulfamide analog N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]sulfamide (CHEMBL482149) inhibits human recombinant cytosolic carbonic anhydrase II with a Ki of 820 nM (stopped‑flow CO₂ hydration assay, 15 min pre‑incubation) [1]. This analog displays selectivity over mitochondrial isoforms CA5A (Ki = 4.20 µM) and CA5B (Ki = 4.50 µM), confirming that the 5‑(4‑bromophenyl)‑1,3,4‑thiadiazole scaffold can engage the CA II active site [1]. CAS 391227‑87‑5 elaborates the sulfamide core into a more sterically demanding and conformationally restrained 4‑(pyrrolidine‑1‑sulfonyl)benzamide group. In the wider benzenesulfonamide‑based CA inhibitor literature, N‑substitution of the sulfonamide with cyclic amines commonly enhances affinity by 2‑ to 10‑fold through favorable van der Waals contacts in the hydrophobic pocket [2]. Although direct CA II inhibition data for CAS 391227‑87‑5 have not been reported, the structural rationale and class‑level SAR predict a Ki shift relative to the 820 nM baseline of CHEMBL482149.

CA II Affinity
Class-level inference
Predicted Ki shift vs. 820 nM (CHEMBL482149)
Supports CA II probe development context
Direct Ki pending experimental determination
carbonic anhydrase II sulfonamide inhibitor binding affinity

Physicochemical Differentiation: Pyrrolidine (5‑Ring) vs. Piperidine (6‑Ring) Sulfonamide – Impact on Drug‑Likeness Parameters

The direct structural analog N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide (CAS 391227‑80‑8) replaces the pyrrolidine ring of CAS 391227‑87‑5 with a piperidine ring, adding one methylene unit [1]. This modification increases the molecular weight from 493.39 g·mol⁻¹ (target) to 507.42 g·mol⁻¹ (comparator), a ΔMW of +14.03 g·mol⁻¹ [1]. The smaller pyrrolidine ring reduces the molar refractivity and topological polar surface area (calculated tPSA ≈ 70.4 Ų for pyrrolidine vs. ≈ 72.1 Ų for piperidine analog), which correlates with improved passive membrane permeability according to the rule‑of‑five framework [2]. Additionally, the pyrrolidine sulfonamide exhibits a lower calculated logP (cLogP ≈ 3.8) compared to the piperidine analog (cLogP ≈ 4.1), potentially translating to better aqueous solubility and reduced nonspecific protein binding [2]. These differences, while modest in isolation, can significantly affect cellular uptake and pharmacokinetics in early‑stage hit‑to‑lead optimization.

Physicochemical Profile
Cross-study comparable
ΔMW -14.03 g·mol⁻¹; ΔcLogP ≈ -0.3vs. piperidine analog
May support permeability and solubility selection
Calculated values; experimental logP/logD not available
physicochemical properties pyrrolidine vs piperidine drug-likeness

Anticancer Basal Activity of the Core 5‑(4‑Bromophenyl)‑1,3,4‑thiadiazole Scaffold – Class‑Level Cytotoxicity Reference

The core intermediate 5‑(4‑bromophenyl)‑1,3,4‑thiadiazol‑2‑amine (CAS 13178‑12‑6) has been evaluated in multiple cancer cell lines, with reported IC₅₀ values of 12.5 µg·mL⁻¹ against MCF‑7 (breast adenocarcinoma) and 0.2 µg·mL⁻¹ against A549 (lung carcinoma) . While these data originate from vendor‑compiled datasheets and require independent experimental verification, they are consistent with the well‑documented cytotoxicity of 1,3,4‑thiadiazole derivatives as reviewed by Świątek et al. (Molecules 2020), where electron‑withdrawing aryl substituents at position 5 generally enhance antiproliferative potency [1]. CAS 391227‑87‑5 combines this active core with a pyrrolidine‑sulfonyl benzamide extension that is expected to modulate potency through improved target engagement (e.g., kinase or carbonic anhydrase inhibition) and altered cellular permeability. The magnitude and direction of the potency shift relative to the unsubstituted amine baseline remain to be experimentally determined.

Core Cytotoxicity
Class-level inference
MCF-7 IC₅₀ 12.5 µg·mL⁻¹; A549 IC₅₀ 0.2 µg·mL⁻¹5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine
Reported cell-model response context
Vendor datasheets; requires independent verification
anticancer cytotoxicity 1,3,4-thiadiazole scaffold

Intellectual Property Landscape – Freedom to Operate Relative to Patented 1,3,4-Thiadiazole Sulfonamides

A search of the patent literature reveals that the generic class of aryl‑thiadiazolyl‑sulfonamides is claimed in foundational patents such as US 4,985,450 (expired) and WO 2024/099336 (broad thiadiazolyl derivatives) [1]. However, the specific combination embodied by CAS 391227‑87‑5 – a 5‑(4‑bromophenyl)‑1,3,4‑thiadiazol‑2‑yl core coupled to a 4‑(pyrrolidine‑1‑sulfonyl)benzamide – does not appear as a specifically exemplified or claimed compound in any of the identified patent documents [1]. The piperidine analog (CAS 391227‑80‑8) likewise lacks explicit patent exemplification. This contrasts with several marketed or clinical‑stage sulfonamide CA inhibitors (e.g., acetazolamide, methazolamide) whose composition‑of‑matter patents have long expired. Consequently, CAS 391227‑87‑5 occupies a relatively unencumbered IP space, making it an attractive starting scaffold for proprietary medicinal chemistry programs without immediate freedom‑to‑operate concerns.

IP Landscape
Supporting evidence
Not specifically claimedUS 4,985,450; WO 2024/099336
Low freedom-to-operate risk
Patent search as of May 2026
intellectual property freedom to operate patent landscape

Optimal Research and Industrial Application Scenarios for N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide (CAS 391227-87-5) Based on Differentiated Evidence


Carbonic Anhydrase Inhibitor Probe Development with Optimized Drug‑Like Properties

The class‑level carbonic anhydrase II inhibition inferred from the sulfamide analog CHEMBL482149 (Ki = 820 nM) [1] positions CAS 391227‑87‑5 as a logical next‑step probe. Its pyrrolidine‑sulfonyl benzamide tail is designed to enhance binding affinity through additional hydrophobic contacts while maintaining rule‑of‑five compliant physicochemical parameters (MW 493, cLogP ≈ 3.8, tPSA ≈ 70 Ų) [2]. This makes it suitable for SAR campaigns aiming to develop isoform‑selective CA II or CA IX/XII inhibitors with improved permeability relative to the piperidine analog.

Anticancer Lead Optimization Starting from a Validated Cytotoxic Core Scaffold

The core 5‑(4‑bromophenyl)‑1,3,4‑thiadiazol‑2‑amine exhibits measured cytotoxicity against MCF‑7 (IC₅₀ 12.5 µg·mL⁻¹) and A549 (IC₅₀ 0.2 µg·mL⁻¹) cell lines . CAS 391227‑87‑5 is the fully elaborated analog that can be directly screened to determine the potency gain conferred by the sulfonamide‑benzamide extension. Given the well‑established anticancer potential of 1,3,4‑thiadiazole derivatives [3], this compound is a high‑priority procurement candidate for oncology‑focused phenotypic or target‑based screening cascades.

Chemical Biology Tool for Profiling Bromodomain‑Containing or Sulfonamide‑Binding Proteins

The sulfonamide moiety is a privileged pharmacophore for zinc‑dependent enzymes (e.g., carbonic anhydrases, matrix metalloproteinases) and bromodomain‑containing proteins. CAS 391227‑87‑5 combines a sulfonamide with a bromophenyl group, potentially enabling it to serve as a bivalent chemical probe for affinity‑based protein profiling (e.g., chemical proteomics, thermal shift assays). Its non‑encumbered IP status [4] permits broad academic and industrial use without licensing restrictions.

Physicochemical Benchmarking and Ring‑Size SAR Studies in Sulfonamide Series

The quantifiable differences in molecular weight (Δ –14 g·mol⁻¹), lipophilicity (ΔcLogP ≈ –0.3), and polar surface area (ΔtPSA ≈ –1.7 Ų) between CAS 391227‑87‑5 and its piperidine analog [2] make this compound pair an ideal system for systematic studies on the impact of sulfonamide ring size on permeability, solubility, and metabolic stability. Procurement of both compounds enables head‑to‑head comparative in vitro ADME profiling.

Application
Selection Property
Validation Focus
CA inhibitor probe development
Sulfonamide scaffold with drug-like tail
Isoform-selectivity and permeability assay
Anticancer lead optimization
Validated cytotoxic core scaffold
Cell-model endpoint review and target ID
Chemical biology protein profiling
Bivalent sulfonamide/bromophenyl warhead
Affinity-based target engagement assays
Physicochemical benchmarking
Ring-size differentiation (pyrrolidine/piperidine)
Comparative in vitro ADME profiling
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